methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.10243389 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research demonstrates the synthesis of novel compounds with structures that include piperazine derivatives, which have been evaluated for their antimicrobial activities. Some compounds exhibit good or moderate activities against various microorganisms, indicating the potential of piperazine and its derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Efficient Synthesis of Agonists
Another study highlights an efficient synthesis process for a potent PPARpan agonist, involving complex chemical transformations. This research underscores the utility of piperazine derivatives in synthesizing biologically active compounds with potential therapeutic applications (Guo et al., 2006).
Dieckmann Cyclization Route
The Dieckmann cyclization technique has been utilized to form piperazine-2,5-diones, indicating a methodological approach to synthesizing cyclic compounds from linear precursors. This process is significant for the synthesis of complex molecules with potential pharmaceutical applications (Aboussafy & Clive, 2012).
Synthesis of Ordered Polymers
There's research on the synthesis of ordered polymers through direct polycondensation involving piperazine, demonstrating the role of such chemical entities in materials science for creating novel polymeric materials (Yu, Seino, & Ueda, 1999).
Anticancer Activity and Spectroscopic Studies
Studies also delve into the synthesis of novel thiophene-2-carboxaldehyde derivatives, including those with piperazine moieties, showcasing their antibacterial, antifungal, and anticancer activities. These findings highlight the potential of such compounds in medicinal chemistry and drug development (Shareef et al., 2016).
Properties
IUPAC Name |
methyl 2-[[4-(4-hydroxyphenyl)piperazine-1-carbothioyl]amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-12-11-15(17(23)24-2)16(26-12)19-18(25)21-9-7-20(8-10-21)13-3-5-14(22)6-4-13/h3-6,11,22H,7-10H2,1-2H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRAKGLXPIIZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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